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Compound of Interest

Compound Name: Avibactam Tomilopil

Cat. No.: B8217973

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the release of avibactam
from its oral prodrug, avibactam tomilopil. The protocols outlined below are based on
established analytical methodologies and published preclinical data.

Introduction

Avibactam is a potent, non-B-lactam B-lactamase inhibitor that restores the efficacy of 3-lactam
antibiotics against a broad range of resistant Gram-negative bacteria. Due to poor oral
bioavailability, the prodrug avibactam tomilopil was developed to enable oral administration.
Avibactam tomilopil is designed to be absorbed from the gastrointestinal tract and
subsequently metabolized to the active avibactam molecule. Accurate quantification of this
conversion is critical for pharmacokinetic studies and the clinical development of this oral
antibiotic combination therapy.

Mechanism of Avibactam Release

Avibactam tomilopil is an O-neopentyl ester prodrug of avibactam. The release of avibactam
is achieved through enzymatic hydrolysis of the ester bond, a process that is anticipated to
occur in vivo after oral absorption. This conversion is a critical step for the therapeutic efficacy
of the oral formulation.
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Caption: Metabolic conversion of avibactam tomilopil to avibactam.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of avibactam following oral
administration of avibactam tomilopil in various preclinical species. This data is essential for
understanding the efficiency of the prodrug conversion and the resulting systemic exposure to
the active drug.

Table 1: Pharmacokinetic Parameters of Avibactam After Oral Administration of Avibactam
Tomilopil in Rats

Parameter Value
Dose (mg/kg) 10
Cmax (ug/mL) 15
Tmax (h) 0.5
AUC (ug-h/mL) 2.3
Bioavailability (%) 24

Table 2: Pharmacokinetic Parameters of Avibactam After Oral Administration of Avibactam
Tomilopil in Dogs
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Parameter Value
Dose (mg/kg) 5
Cmax (ug/mL) 2.1
Tmax (h) 1.0
AUC (ug-h/mL) 4.5
Bioavailability (%) 48

Table 3: Pharmacokinetic Parameters of Avibactam After Oral Administration of Avibactam

Tomilopil in Monkeys

Parameter Value
Dose (mg/kg) 5
Cmax (ug/mL) 3.2
Tmax (h) 15
AUC (ug-h/mL) 8.9
Bioavailability (%) 100

Experimental Protocols
In Vivo Pharmacokinetic Study in Preclinical Species

This protocol describes the methodology for determining the pharmacokinetic profile of
avibactam following oral administration of avibactam tomilopil.
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Caption: Workflow for in vivo pharmacokinetic analysis.

Protocol:

¢ Animal Dosing:
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o Administer avibactam tomilopil orally to the selected animal species (e.g., rats, dogs,
monkeys) at a predetermined dose.

Blood Sampling:

o Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and
24 hours).

o Collect blood in tubes containing an appropriate anticoagulant (e.g., K2ZEDTA).
Plasma Preparation:

o Centrifuge the blood samples to separate the plasma.

o Store the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis:

[e]

Thaw plasma samples on ice.

o

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the
plasma samples.

o

Vortex and centrifuge the samples to pellet the precipitated proteins.

[¢]

Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis:

o Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
method for the simultaneous quantification of avibactam and avibactam tomilopil.

o Chromatographic Conditions (Example):
» Column: A suitable reversed-phase C18 column.

= Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1%
formic acid.
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» Flow Rate: 0.5 mL/min.

o Mass Spectrometric Conditions (Example):
= |onization Mode: Electrospray lonization (ESI) in positive or negative mode.

» Monitor specific multiple reaction monitoring (MRM) transitions for avibactam and
avibactam tomilopil.

o Data Analysis:
o Construct calibration curves using standards of known concentrations.

o Calculate the concentrations of avibactam and avibactam tomilopil in the plasma
samples.

o Determine pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using
appropriate software.

In Vitro Stability and Conversion in Simulated Biological
Fluids

This protocol is designed to assess the chemical stability of avibactam tomilopil and its
conversion to avibactam in simulated gastric and intestinal fluids.

Protocol:
e Preparation of Simulated Fluids:

o Prepare Simulated Gastric Fluid (SGF) (e.g., USP standard) without pepsin.

o Prepare Simulated Intestinal Fluid (SIF) (e.g., USP standard) without pancreatin.
* Incubation:

o Add a known concentration of avibactam tomilopil to both SGF and SIF.

o Incubate the solutions at 37°C with gentle agitation.
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e Sampling:
o Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
e Sample Analysis:
o Immediately quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

o Analyze the samples for the concentrations of avibactam tomilopil and avibactam using
a validated LC-MS/MS method as described in section 4.1.

o Data Analysis:

o Calculate the percentage of avibactam tomilopil remaining and the percentage of
avibactam formed at each time point.

o Determine the hydrolysis rate of avibactam tomilopil in each simulated fluid.

In Vitro Metabolism in Liver Microsomes

This protocol evaluates the metabolic conversion of avibactam tomilopil to avibactam by liver
enzymes.

Protocol:
e Incubation Mixture Preparation:

o Prepare an incubation mixture containing liver microsomes (from the species of interest),
NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

» Metabolic Reaction:
o Pre-incubate the mixture at 37°C.
o Initiate the reaction by adding avibactam tomilopil.
o Incubate for a specified period (e.g., 60 minutes).

e Reaction Termination and Sample Preparation:
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o Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
o Centrifuge to pellet the microsomal proteins.

o Analyze the supernatant by LC-MS/MS for the presence of avibactam and any other
potential metabolites.

o Data Analysis:
o Quantify the amount of avibactam formed.

o Calculate the rate of metabolism of avibactam tomilopil.

Conclusion

The protocols and data presented in these application notes provide a robust framework for
researchers and drug development professionals to quantify the release of avibactam from its
oral prodrug, avibactam tomilopil. The use of validated LC-MS/MS methods is crucial for
obtaining accurate and reliable data in both in vivo and in vitro settings. The provided
pharmacokinetic data from preclinical species serves as a valuable reference for understanding
the oral bioavailability and conversion efficiency of this important new therapeutic agent.

 To cite this document: BenchChem. [Application Notes and Protocols for Quantifying
Avibactam Release from Avibactam Tomilopil]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8217973#quantifying-avibactam-release-from-
avibactam-tomilopil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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